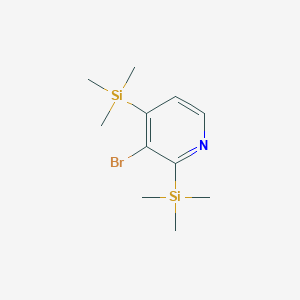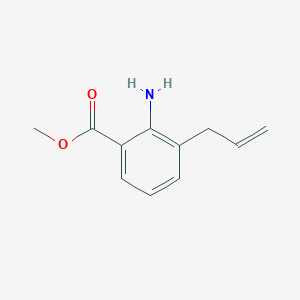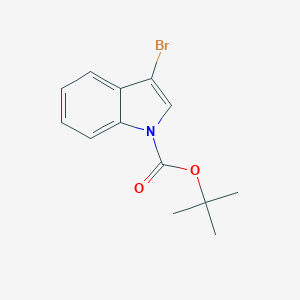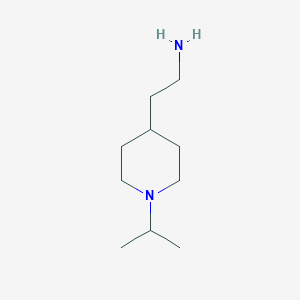
3-Bromo-2,4-bis(trimethylsilyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2,4-bis(trimethylsilyl)pyridine is a chemical compound that is commonly used in scientific research. It is a pyridine derivative that is commonly used as a reagent in organic synthesis. This compound has several unique properties that make it useful in a variety of research applications. In
Wirkmechanismus
The mechanism of action of 3-Bromo-2,4-bis(trimethylsilyl)pyridine is not well understood. However, it is believed that this compound acts as a Lewis acid catalyst in various reactions. It has been shown to activate various electrophiles, such as carbonyl compounds, in organic synthesis.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3-Bromo-2,4-bis(trimethylsilyl)pyridine. However, it has been shown to have low toxicity and is not mutagenic or carcinogenic.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Bromo-2,4-bis(trimethylsilyl)pyridine in lab experiments is its high reactivity. It is a versatile reagent that can be used in a variety of reactions. Another advantage is its low toxicity, which makes it safe to handle in the lab. However, one limitation is its cost, which can be expensive compared to other reagents.
Zukünftige Richtungen
There are several future directions for research on 3-Bromo-2,4-bis(trimethylsilyl)pyridine. One direction is the development of new synthetic methodologies using this compound. Another direction is the study of its mechanism of action in various reactions. Additionally, research can be done on the use of this compound in the synthesis of new pharmaceuticals and agrochemicals. Finally, further studies can be done to investigate the potential biological activity of this compound.
Conclusion:
In conclusion, 3-Bromo-2,4-bis(trimethylsilyl)pyridine is a versatile reagent that is commonly used in scientific research. Its high reactivity and low toxicity make it a useful tool in organic synthesis. Although there is limited information available on its biochemical and physiological effects, it has been shown to be safe to handle in the lab. There are several future directions for research on this compound, including the development of new synthetic methodologies and the investigation of its potential biological activity.
Synthesemethoden
The synthesis of 3-Bromo-2,4-bis(trimethylsilyl)pyridine is a multi-step process that involves several chemical reactions. The starting material for the synthesis is 2,4-dimethylpyridine, which is reacted with trimethylsilyl chloride to form 2,4-bis(trimethylsilyl)pyridine. This compound is then brominated using N-bromosuccinimide to form 3-Bromo-2,4-bis(trimethylsilyl)pyridine. The final product is purified using column chromatography to obtain a pure compound.
Wissenschaftliche Forschungsanwendungen
3-Bromo-2,4-bis(trimethylsilyl)pyridine is commonly used in scientific research as a reagent in organic synthesis. It is used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and natural products. This compound is also used in the development of new synthetic methodologies and in the study of reaction mechanisms.
Eigenschaften
CAS-Nummer |
134391-69-8 |
|---|---|
Produktname |
3-Bromo-2,4-bis(trimethylsilyl)pyridine |
Molekularformel |
C11H20BrNSi2 |
Molekulargewicht |
302.36 g/mol |
IUPAC-Name |
(3-bromo-2-trimethylsilylpyridin-4-yl)-trimethylsilane |
InChI |
InChI=1S/C11H20BrNSi2/c1-14(2,3)9-7-8-13-11(10(9)12)15(4,5)6/h7-8H,1-6H3 |
InChI-Schlüssel |
QVFKXHFAHHZXGX-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br |
Kanonische SMILES |
C[Si](C)(C)C1=C(C(=NC=C1)[Si](C)(C)C)Br |
Synonyme |
Pyridine, 3-bromo-2,4-bis(trimethylsilyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)



![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)





![[3-(2-Ethoxyethyl)oxiran-2-yl]methanol](/img/structure/B139360.png)

![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)
